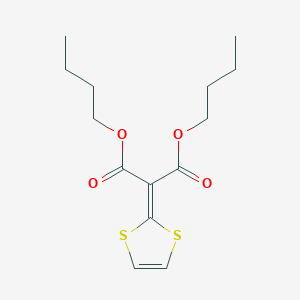
2-(Ethoxymethylidene)-N-(4-methoxyphenyl)-3-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethoxymethylidene)-N-(4-methoxyphenyl)-3-oxobutanamide is an organic compound with a complex structure that includes an ethoxymethylidene group, a methoxyphenyl group, and an oxobutanamide moiety
Métodos De Preparación
The synthesis of 2-(Ethoxymethylidene)-N-(4-methoxyphenyl)-3-oxobutanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylamine with ethyl acetoacetate in the presence of a base, followed by the addition of ethyl formate. The reaction conditions typically include refluxing the mixture in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-(Ethoxymethylidene)-N-(4-methoxyphenyl)-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(Ethoxymethylidene)-N-(4-methoxyphenyl)-3-oxobutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(Ethoxymethylidene)-N-(4-methoxyphenyl)-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparación Con Compuestos Similares
2-(Ethoxymethylidene)-N-(4-methoxyphenyl)-3-oxobutanamide can be compared with similar compounds such as:
4-Methoxyphenylacetone: This compound has a similar methoxyphenyl group but differs in its overall structure and reactivity.
4-Methoxyamphetamine: This compound shares the methoxyphenyl group but has different pharmacological properties and applications
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
61643-63-8 |
|---|---|
Fórmula molecular |
C14H17NO4 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
2-(ethoxymethylidene)-N-(4-methoxyphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C14H17NO4/c1-4-19-9-13(10(2)16)14(17)15-11-5-7-12(18-3)8-6-11/h5-9H,4H2,1-3H3,(H,15,17) |
Clave InChI |
DQQLGFCPTODCON-UHFFFAOYSA-N |
SMILES canónico |
CCOC=C(C(=O)C)C(=O)NC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


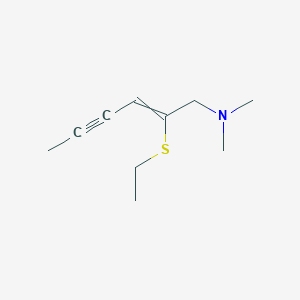
![Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14595877.png)

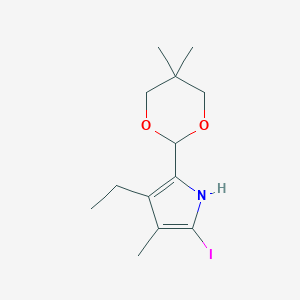
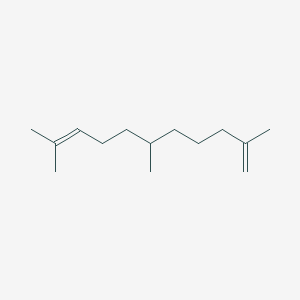
![3-[Methyl(octadecan-2-YL)amino]propanenitrile](/img/structure/B14595895.png)
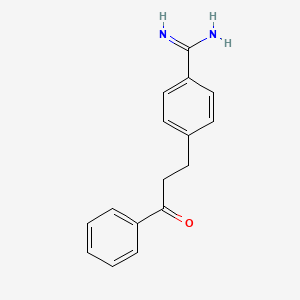

![4-[(Trimethylsilyl)methyl]hex-5-en-3-ol](/img/structure/B14595906.png)


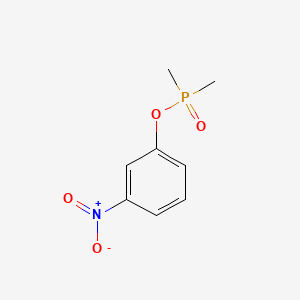
![2-Butyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14595943.png)
